(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a synthetic compound characterized by its unique molecular structure and potential applications in pharmaceutical chemistry. With the molecular formula and a molecular weight of approximately 317.31 g/mol, this compound is classified as an amino acid derivative, specifically a benzyloxycarbonyl amino acid. It is notable for its incorporation of a fluorophenyl group, which enhances its biological activity and potential therapeutic applications.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid falls under the category of non-proteinogenic amino acids. These compounds are often utilized in research for their ability to modify protein functions and interactions due to their unique side chains.
The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid can be approached through several methods, typically involving the construction of the benzyloxycarbonyl group followed by the introduction of the fluorophenyl moiety.
Methods:
The synthesis often requires careful control of reaction conditions to ensure stereoselectivity and yield. For instance, stereo- and regioselective hydroboration methods have been documented for related compounds, yielding desired stereoisomers effectively.
The molecular structure of (S)-2-(((benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid can be represented through various structural formulas:
InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
These representations highlight the compound's functional groups and stereochemistry .
The compound's structural data indicates:
(S)-2-(((benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid participates in various chemical reactions typical of amino acids and esters:
The reactivity profile allows for modifications that can enhance biological activity or alter pharmacokinetic properties, making it valuable in drug development .
The mechanism of action for (S)-2-(((benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Quantitative studies often evaluate binding affinities using techniques like surface plasmon resonance or isothermal titration calorimetry to determine effective concentrations for biological activity .
Properties such as melting point and boiling point are critical for handling and application purposes but are not always specified in literature sources.
(S)-2-(((benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid finds applications primarily in scientific research:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: